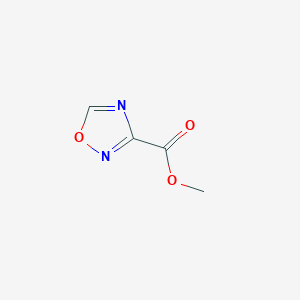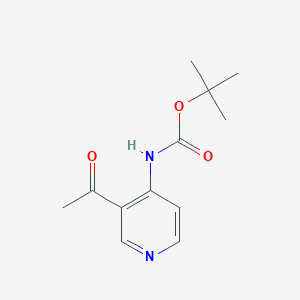
tert-butyl N-(3-acetylpyridin-4-yl)carbamate
Overview
Description
“tert-butyl N-(3-acetylpyridin-4-yl)carbamate” is a chemical compound with the CAS Number: 1620955-61-4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is tert-butyl (3-acetylpyridin-4-yl)carbamate . It is a versatile material used in scientific research, with applications in drug discovery, catalysis, and materials science.
Molecular Structure Analysis
The InChI code for “tert-butyl N-(3-acetylpyridin-4-yl)carbamate” is 1S/C12H16N2O3/c1-8(15)9-7-13-6-5-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“tert-butyl N-(3-acetylpyridin-4-yl)carbamate” is a powder . The storage temperature is room temperature .Scientific Research Applications
Drug Discovery
tert-butyl N-(3-acetylpyridin-4-yl)carbamate: is a compound with potential applications in drug discovery due to its structural features that may interact with various biological targets. Its acetylpyridine moiety can be a key fragment in pharmacophores, aiding in the development of new therapeutic agents. Researchers can utilize this compound as a building block to synthesize novel drugs with potential activity against diseases such as cancer, Alzheimer’s, and cardiovascular disorders .
Catalysis
In the field of catalysis, tert-butyl N-(3-acetylpyridin-4-yl)carbamate could serve as a ligand precursor for transition metal complexes. These complexes can catalyze a variety of chemical reactions, including but not limited to, polymerization, hydrogenation, and carbon-carbon bond formation. The pyridine unit in particular may coordinate to metals, enhancing the catalytic efficiency .
Materials Science
This compound’s robust structure makes it suitable for creating advanced materials. It can be used in the synthesis of polymers with specific properties, such as increased thermal stability or unique electronic characteristics. The tert-butyl group provides steric bulk that could influence the material’s physical properties, making it valuable for research in nanotechnology and materials engineering .
Analytical Chemistry
In analytical chemistry, tert-butyl N-(3-acetylpyridin-4-yl)carbamate can be employed as a standard or reagent in various chromatographic techniques, including HPLC and LC-MS. Its distinct chemical signature allows for the precise identification and quantification of substances in complex mixtures, which is crucial for quality control and environmental monitoring .
Chemical Synthesis
The compound is a versatile intermediate in organic synthesis. It can undergo reactions such as hydrolysis, amination, and oxidation, providing access to a wide range of derivatives. These derivatives can then be further utilized to construct complex molecules for pharmaceuticals, agrochemicals, and dyes .
Biological Studies
tert-butyl N-(3-acetylpyridin-4-yl)carbamate: may also find applications in biological studies as a molecular probe. Its ability to be modified chemically allows researchers to tag it with fluorescent groups or other markers, enabling the tracking and study of biological processes at the molecular level .
Safety and Hazards
The safety information for “tert-butyl N-(3-acetylpyridin-4-yl)carbamate” is available in its Material Safety Data Sheet (MSDS) . It’s important to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation . This compound should not be released into the environment .
properties
IUPAC Name |
tert-butyl N-(3-acetylpyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)9-7-13-6-5-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZCYXCXOHYOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-acetylpyridin-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






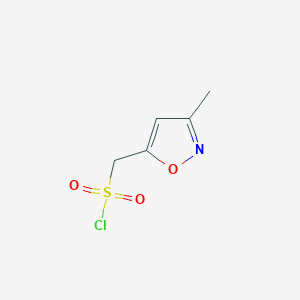
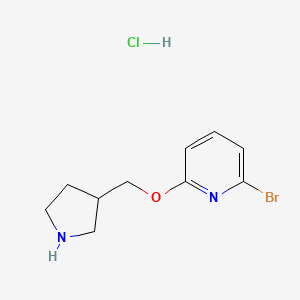
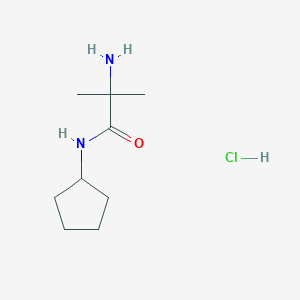

![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)
![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)



